molecular formula C7H13Cl2N3 B1383703 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2059975-52-7

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B1383703
M. Wt: 210.1 g/mol
InChI Key: JSFMNCYXAZSCQO-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 2059975-52-7 . It has a molecular weight of 210.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H11N3.2ClH/c1-10-7 (5-2-3-5)6 (8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature . It has a molecular weight of 210.11 .

Scientific Research Applications

Antimicrobial Activities

A series of novel derivatives of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, specifically 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, were synthesized to explore their antibacterial and antifungal activities. These compounds exhibited potent antimicrobial activities, showcasing their potential for therapeutic applications in combating infections (Raju et al., 2010).

Structural and Chemical Analysis

Studies have investigated the structure and reactions of related pyrazole derivatives. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine led to different products based on the aryl substituent, contributing to the understanding of the chemical behavior of such compounds (Orrego Hernandez et al., 2015).

Applications in Organic Chemistry

The compound has been used in the synthesis of various organic chemical structures. For example, it was involved in reactions with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing its utility in creating diverse organic molecules (Koyioni et al., 2014).

Development of Novel Compounds

The compound's derivatives have been employed in the development of novel compounds with potential biological activities. This includes the synthesis of N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, which aids in understanding new chemical entities (Liu et al., 2009).

Spectral and Theoretical Investigations

The compound has also been subject to spectral and theoretical investigations, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which provides insights into the electronic properties and potential applications of pyrazole derivatives (Viveka et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFMNCYXAZSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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